molecular formula C24H28N2O5S2 B2444646 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 863445-24-3

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2444646
CAS No.: 863445-24-3
M. Wt: 488.62
InChI Key: GQGCOECZTYGIHD-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H28N2O5S2 and its molecular weight is 488.62. The purity is usually 95%.
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Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

PropertyValue
Molecular FormulaC21H23N2O4S
Molecular Weight385.5 g/mol
CAS Number863444-99-9

The structure includes a thiophene ring with dioxido substitution, an isopropylphenyl group, and a pyrrolidinylsulfonamide moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The sulfonamide group is particularly notable for its role in inhibiting carbonic anhydrase and other sulfonamide-sensitive targets.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as:

  • Carbonic Anhydrase : Involved in maintaining acid-base balance.
  • Acetylcholinesterase : Related to neurotransmitter regulation.

Antimicrobial Activity

Studies have shown that derivatives of thiophene compounds exhibit significant antimicrobial properties. The presence of the dioxido group enhances the reactivity and interaction with microbial targets, potentially leading to effective antimicrobial agents.

Anticancer Potential

There is emerging evidence suggesting that compounds containing thiophene rings can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
  • Cytotoxicity Against Cancer Cells :
    In vitro studies assessed the cytotoxic effects of thiophene derivatives on human cancer cell lines. The results showed that these compounds could significantly reduce cell viability in breast cancer cells (MCF-7), indicating a possible mechanism involving apoptosis induction .

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of this compound. Key findings include:

  • Structure Activity Relationship : Modifications to the thiophene ring or the sulfonamide group can enhance or diminish biological activity.
  • Synergistic Effects : Combinations with other therapeutic agents have shown increased efficacy in preclinical models.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S2/c1-18(2)19-5-9-21(10-6-19)26(22-13-16-32(28,29)17-22)24(27)20-7-11-23(12-8-20)33(30,31)25-14-3-4-15-25/h5-13,16,18,22H,3-4,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGCOECZTYGIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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